4-(2-(Phenoxymethyl)phenyl)piperidine
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Overview
Description
4-(2-(Phenoxymethyl)phenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenoxymethyl group attached to the phenyl ring, which is further connected to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(phenoxymethyl)phenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-(phenoxymethyl)benzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Phenoxymethyl)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
4-(2-(Phenoxymethyl)phenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(phenoxymethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Phenoxymethyl)phenyl)piperidine
- 4-(2-(Phenoxymethyl)phenyl)pyridine
- 4-(2-(Phenoxymethyl)phenyl)morpholine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxymethyl group and the piperidine ring contributes to its pharmacological properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-[2-(phenoxymethyl)phenyl]piperidine |
InChI |
InChI=1S/C18H21NO/c1-2-7-17(8-3-1)20-14-16-6-4-5-9-18(16)15-10-12-19-13-11-15/h1-9,15,19H,10-14H2 |
InChI Key |
SYLMRMITUMFBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2COC3=CC=CC=C3 |
Origin of Product |
United States |
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